2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine
Overview
Description
The compound “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the family of benzyloxy compounds12. These compounds are generally used in the field of medicinal chemistry and organic synthesis12.
Synthesis Analysis
The synthesis of similar compounds often involves the use of organocatalyzed reactions3. For instance, the preparation of α-bromo nitroalkanes involves an organocatalyzed aza-Henry reaction3. However, the specific synthesis process for “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point)45. However, the specific molecular structure of “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” is not explicitly mentioned in the available literature.
Chemical Reactions Analysis
The chemical reactions involving benzyloxy compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out67. However, the specific chemical reactions involving “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. However, the specific physical and chemical properties of “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, some benzyloxy compounds can cause skin irritation, serious eye damage, and respiratory irritation91011. However, the specific safety and hazards associated with “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” are not detailed in the available literature.
Future Directions
The future directions for research on “2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions are not detailed in the available literature.
properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNVFIXTALUNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404027 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine | |
CAS RN |
38171-33-4 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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